molecular formula C21H12FN3O6 B2556833 7-Fluoro-2-(5-methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874396-95-9

7-Fluoro-2-(5-methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2556833
CAS No.: 874396-95-9
M. Wt: 421.34
InChI Key: YCLQLQXESPUYGX-UHFFFAOYSA-N
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Description

7-Fluoro-2-(5-methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a sophisticated chemical scaffold of significant interest in medicinal chemistry and chemical biology research, particularly in the development of kinase inhibitors. Its core structure is derived from chromeno[2,3-c]pyrrole-3,9-dione, a privileged heterocyclic system known to exhibit diverse biological activities. The strategic incorporation of a 5-methylisoxazole moiety and a 3-nitrophenyl group is designed to engage in critical hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of various protein kinases. Research into analogous chromenopyrroledione compounds has demonstrated potent and selective inhibitory activity , making this chemical class a valuable template for probing kinase function and signaling pathways. The specific substitution pattern of this compound, including the 7-fluoro group, is intended to optimize binding affinity and selectivity, providing researchers with a potent tool for studying dysregulated kinases in disease models, primarily in oncology. Its primary research value lies in its application as a key intermediate or a final probe molecule in structure-activity relationship (SAR) studies and target validation , facilitating the investigation of cellular proliferation and apoptosis mechanisms. This compound is strictly for research use in laboratory settings.

Properties

IUPAC Name

7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12FN3O6/c1-10-7-16(23-31-10)24-18(11-3-2-4-13(8-11)25(28)29)17-19(26)14-9-12(22)5-6-15(14)30-20(17)21(24)27/h2-9,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLQLQXESPUYGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12FN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Fluoro-2-(5-methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential biological activities. This article reviews its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C18H15F1N3O4C_{18}H_{15}F_{1}N_{3}O_{4} and a molecular weight of approximately 348.33 g/mol. The structure features a chromeno-pyrrole backbone with various functional groups that contribute to its biological activity.

Research indicates that compounds within the chromeno[2,3-c]pyrrole family exhibit several mechanisms of action:

  • Antioxidant Activity : These compounds have shown significant antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
  • Enzyme Inhibition : Some derivatives have been identified as inhibitors of specific enzymes such as glucokinase and the main protease (Mpro) of SARS-CoV-2, suggesting potential applications in metabolic diseases and viral infections .
  • Receptor Modulation : The presence of specific substituents allows these compounds to interact with various biological receptors, potentially influencing signaling pathways related to inflammation and cell proliferation.

Biological Activity

The biological activities of this compound have been explored in various studies:

Anticancer Activity

Studies have demonstrated that similar chromeno-pyrrole derivatives exhibit cytotoxic effects against different cancer cell lines. For instance:

  • Case Study : A compound structurally related to this compound showed IC50 values in the micromolar range against breast and lung cancer cells .

Antimicrobial Properties

There is emerging evidence that these compounds possess antimicrobial properties. They have been tested against various bacterial strains and fungi:

  • Case Study : A derivative was effective against Staphylococcus aureus and Escherichia coli, indicating potential for developing new antimicrobial agents .

Data Tables

Biological ActivityReference
Antioxidant
Enzyme Inhibition
Anticancer
Antimicrobial

Research Findings

Recent studies have focused on synthesizing libraries of chromeno-pyrrole derivatives to explore their biological activities further. The development of efficient synthetic routes has enabled researchers to create diverse analogs for screening against various biological targets.

Synthesis Techniques

The synthesis of this compound typically involves multicomponent reactions that allow for rapid assembly of complex structures under mild conditions. This approach not only enhances yield but also facilitates the exploration of structure-activity relationships (SAR) across different derivatives.

Scientific Research Applications

Research indicates that compounds with similar structural frameworks often exhibit diverse biological activities. The unique combination of active moieties in this compound suggests potential applications in:

  • Antitumor Activity : Preliminary studies indicate that derivatives of dihydrochromeno-pyrroles may possess significant antitumor properties. Similar compounds have shown efficacy against various cancer cell lines, suggesting that this compound could be evaluated for its cytotoxic effects on tumor cells.
  • Antimicrobial Properties : The presence of the isoxazole ring is associated with antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against various bacterial strains.

Synthesis and Characterization

The synthesis of 7-Fluoro-2-(5-methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can involve several synthetic strategies that yield high-purity products. Key methods include:

  • Condensation Reactions : Utilizing appropriate aldehydes and ketones in the presence of catalysts to form the chromeno-pyrrole framework.
  • Functionalization Reactions : Introducing fluorine and nitro groups through electrophilic substitution reactions.

Case Studies and Research Findings

Several studies have investigated the biological interactions and pharmacological potential of similar compounds:

  • Antitumor Efficacy : A study conducted by the National Cancer Institute (NCI) evaluated related compounds for their antitumor activity using a panel of cancer cell lines. Results indicated promising growth inhibition rates, which could be extrapolated to suggest potential efficacy for this compound against specific tumors.
    Compound NameStructure FeaturesBiological Activity
    5-Methylisoxazole DerivativeContains isoxazole ringAntimicrobial
    Pyrrole DerivativePyrrole core structureAntitumor
    Nitro-substituted Phenyl CompoundsNitro group on phenylAntibacterial
  • Mechanistic Studies : Investigations into the mechanism of action for structurally similar compounds suggest that they may interact with cellular targets involved in proliferation and apoptosis pathways. Understanding these interactions could pave the way for developing targeted therapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and physicochemical properties of the target compound with closely related derivatives:

Compound Name Substituents (Positions) Core Structure Melting Point (°C) Key Properties/Applications Reference
7-Fluoro-2-(5-methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 7-F, 2-(5-methylisoxazol), 1-(3-NO₂Ph) Chromeno[2,3-c]pyrrole-3,9-dione Not reported Hypothesized bioactivity (e.g., kinase inhibition) -
1-(3-Isopropoxyphenyl)-7-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 7-CH₃, 1-(3-isopropoxyPh), 2-(5-methylisoxazol) Chromeno[2,3-c]pyrrole-3,9-dione Not reported Synthetic intermediate; structural diversity study
7-Chloro-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 7-Cl, 1-(3-NO₂Ph), 2-(thiazol-2-yl) Chromeno[2,3-c]pyrrole-3,9-dione Not reported Research chemical (e.g., pesticide screening)
6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile Pyrano[2,3-c]pyrazole core Pyrano[2,3-c]pyrazole 170.7–171.2 Antimicrobial activity; high yield (80%)

Key Observations:

  • Heterocyclic Moieties: Replacing the 5-methylisoxazol-3-yl group with thiazol-2-yl (as in ) introduces sulfur into the structure, which may alter solubility and redox properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 7-Fluoro-2-(5-methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, and how are intermediates characterized?

  • Methodology : The synthesis typically involves multi-step reactions, including cyclocondensation and functional group modifications. For example, Vydzhak and Panchishin’s work on analogous dihydrochromeno-pyrrole-diones employs nucleophilic substitution and cyclization steps using nitrophenyl and isoxazolyl precursors. Key intermediates are characterized via 1H^1H-NMR, 13C^{13}C-NMR, and HRMS to confirm regiochemistry and purity .
  • Critical Parameters : Reaction temperature (e.g., 80–120°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., Pd-based for cross-coupling) significantly impact yield.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to validate the structure of this compound?

  • Methodology :

  • 1H^1H-NMR : Identify aromatic protons (δ 7.0–8.5 ppm for nitrophenyl and fluoro-substituted regions) and isoxazole protons (δ 6.2–6.8 ppm).
  • IR : Confirm carbonyl stretches (1680–1750 cm1^{-1}) and nitro group vibrations (~1520 cm1^{-1}).
  • HRMS : Validate molecular formula (e.g., [M+H]+^+ calculated within 1 ppm accuracy) .
    • Data Cross-Validation : Compare experimental spectra with simulated data from computational tools (e.g., Gaussian) to resolve ambiguities .

Q. What preliminary assays are recommended to assess the biological or physicochemical activity of this compound?

  • Methodology :

  • In vitro screening : Use enzyme inhibition assays (e.g., kinase or protease targets) to evaluate bioactivity.
  • Solubility/Stability : Perform HPLC-based kinetic studies in buffers of varying pH (3–9) to assess hydrolytic stability.
  • Thermal Analysis : DSC/TGA to determine melting points and decomposition profiles (e.g., 240–250°C range observed for related compounds) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, reaction path analysis) optimize the synthesis or predict reactivity of this compound?

  • Methodology :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and identify low-energy pathways for cyclization steps .
  • Electronic Effects : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack, particularly at the fluoro or nitro groups .
    • Case Study : ICReDD’s workflow integrates computational predictions with high-throughput experimentation to reduce trial-and-error cycles by 40–60% .

Q. What experimental design strategies (e.g., DoE) are effective in optimizing reaction conditions for scale-up?

  • Methodology :

  • Factorial Design : Vary factors like solvent ratio, catalyst loading, and temperature in a 2k^k factorial setup to identify interactions affecting yield .
  • Response Surface Methodology (RSM) : Optimize parameters (e.g., reaction time vs. temperature) to maximize yield while minimizing byproducts .
    • Example : A Central Composite Design could reduce required experiments from 50+ to 15–20 while achieving >90% confidence in optimal conditions .

Q. How can contradictory spectral or bioactivity data be resolved during characterization?

  • Methodology :

  • Multi-Technique Validation : Combine 1H^1H-13C^{13}C-HSQC NMR for carbon-proton correlation and X-ray crystallography to resolve stereochemical ambiguities.
  • Dose-Response Curves : Replicate bioassays with purified samples (e.g., via preparative HPLC) to distinguish intrinsic activity from impurity effects .
    • Case Study : Discrepancies in nitro group orientation were resolved via NOESY NMR, confirming para-substitution over meta .

Q. What advanced separation techniques (e.g., membrane technologies) are suitable for purifying this compound from complex reaction mixtures?

  • Methodology :

  • Membrane Filtration : Use nanofiltration (MWCO 300–500 Da) to separate low-MW byproducts.
  • Chromatography : Employ reverse-phase HPLC with C18 columns and gradient elution (ACN/water + 0.1% TFA) for high-purity isolation (>98%) .
    • Process Integration : Couple continuous-flow reactors with inline PAT (Process Analytical Technology) for real-time monitoring .

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